Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate
Beschreibung
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate is an organic compound with the molecular formula C16H23NO4. It is a derivative of 4-phenylbutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with methanol. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Eigenschaften
CAS-Nummer |
142854-48-6 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(11-14(18)20-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
QNLBBFLTUQDDIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 4-phenylbutyric acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: 3-Amino-4-phenylbutyric acid.
Deprotection: 4-Phenylbutyric acid methyl ester.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate involves its ability to undergo hydrolysis and deprotection to release the active amino acid or amine. These active forms can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific pathways and molecular targets depend on the context of its use and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbutyric acid: The parent compound without the Boc protection and esterification.
3-Amino-4-phenylbutyric acid: The deprotected form of the compound.
4-Phenylbutyric acid methyl ester: The esterified form without the Boc protection.
Uniqueness
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate is unique due to its dual protection, which provides stability and allows for selective reactions. The Boc group protects the amino functionality, while the methyl ester protects the carboxylic acid, making it a versatile intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
